molecular formula C9H8ClNO3 B13624243 2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid

2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid

Cat. No.: B13624243
M. Wt: 213.62 g/mol
InChI Key: YUOJENBXMNINIF-FLIBITNWSA-N
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Description

2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid is an organic compound characterized by the presence of a hydroxyimino group and a chlorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to yield the desired product. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The hydroxyimino group can be reduced to form an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 2-(Nitroimino)-3-(4-chlorophenyl)propanoic acid.

    Reduction: Formation of 2-(Aminoimino)-3-(4-chlorophenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets within proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxyimino)-3-(4-bromophenyl)propanoic acid
  • 2-(Hydroxyimino)-3-(4-fluorophenyl)propanoic acid
  • 2-(Hydroxyimino)-3-(4-methylphenyl)propanoic acid

Uniqueness

2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

(2Z)-3-(4-chlorophenyl)-2-hydroxyiminopropanoic acid

InChI

InChI=1S/C9H8ClNO3/c10-7-3-1-6(2-4-7)5-8(11-14)9(12)13/h1-4,14H,5H2,(H,12,13)/b11-8-

InChI Key

YUOJENBXMNINIF-FLIBITNWSA-N

Isomeric SMILES

C1=CC(=CC=C1C/C(=N/O)/C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1CC(=NO)C(=O)O)Cl

Origin of Product

United States

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